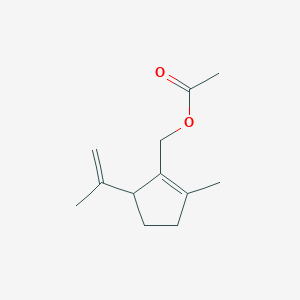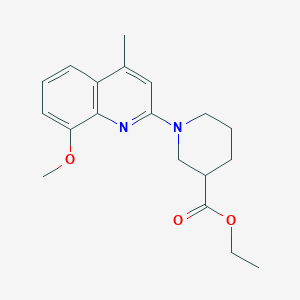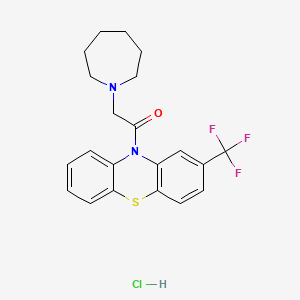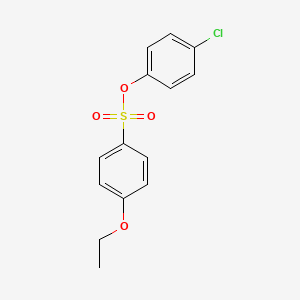![molecular formula C17H27NO2 B4881800 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine, also known as SR-9011, is a synthetic compound developed as a selective androgen receptor modulator (SARM). It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Wirkmechanismus
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle growth and development. It stimulates the production of proteins that are involved in muscle building and reduces the breakdown of proteins that are involved in muscle breakdown. This results in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. It increases muscle mass, strength, and endurance, and reduces fat mass. It also improves bone density and reduces the risk of fractures. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine for lab experiments is its high selectivity for androgen receptors, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations is the lack of long-term safety data, which may limit its potential applications in humans.
Zukünftige Richtungen
There are several potential future directions for research on 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the development of more selective and potent SARMs for use in medicine and sports. Another area of interest is the investigation of the long-term safety and efficacy of 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine in humans. Additionally, there is potential for the development of novel applications in agriculture, such as improving animal growth and meat quality. Overall, 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has shown great potential as a versatile compound with a wide range of applications in various fields.
Synthesemethoden
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine is synthesized using a multi-step process involving the reaction of morpholine with 5-bromo-2,5-dimethylphenol and 1-bromo-4-pentene. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions associated with muscle loss. In sports, it has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength. In agriculture, it has been used to improve animal growth and meat quality.
Eigenschaften
IUPAC Name |
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-6-7-16(2)17(14-15)20-11-5-3-4-8-18-9-12-19-13-10-18/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRFUIMEXWPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,5-Dimethylphenoxy)pentyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)





![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)